Methyl 2-formyl-5-methylthiophene-3-carboxylate
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Overview
Description
Methyl 2-formyl-5-methylthiophene-3-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a formyl group at the 2-position, a methyl group at the 5-position, and a carboxylate ester group at the 3-position of the thiophene ring. It is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-formyl-5-methylthiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester.
Functional Group Introduction: The formyl and carboxylate ester groups are introduced through subsequent reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
Oxidation: Carboxylic acids
Reduction: Hydroxymethyl derivatives
Substitution: Halogenated, nitrated, and sulfonated thiophenes
Scientific Research Applications
Methyl 2-formyl-5-methylthiophene-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-formyl-5-methylthiophene-3-carboxylate depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism involves interactions with molecular targets, such as enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-thiophenecarboxaldehyde: Similar structure but lacks the carboxylate ester group.
Methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate: Contains a pyrrole ring fused to the thiophene ring.
2-Formyl-5-methylthiophene: Lacks the carboxylate ester group.
Uniqueness
Methyl 2-formyl-5-methylthiophene-3-carboxylate is unique due to the presence of both formyl and carboxylate ester groups on the thiophene ring. This combination of functional groups provides it with distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-formyl-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-5-3-6(8(10)11-2)7(4-9)12-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGABTUCZLFHKTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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